molecular formula C13H16ClF3N2O B2741416 (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride CAS No. 1606907-79-2

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride

Cat. No.: B2741416
CAS No.: 1606907-79-2
M. Wt: 308.73
InChI Key: RROQKNODOHVNAW-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride: is a chemical compound with the molecular formula C13H16ClF3N2O [_{{{CITATION{{{_1{1606907-79-2 | (4-Aminopiperidin-1-yl)3-(trifluoromethyl)phenyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the reaction of 4-aminopiperidine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to form the desired product[_{{{CITATION{{{3{GPC90779 | 1606907-79-2 | (4-Aminopiperidin-1-yl)[3-(trifluoromethyl ...](https://www.biosynth.com/p/GPC90779/1606907-79-2-4-aminopiperidin-1-yl3-trifluoromet)[{{{CITATION{{{_1{1606907-79-2 | (4-Aminopiperidin-1-yl)3-(trifluoromethyl)phenyl ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or peroxides .

  • Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

  • Substitution reactions can be carried out using various electrophiles or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 4-aminopiperidine derivatives

  • Trifluoromethyl-containing compounds

  • Benzoyl chloride derivatives

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-6-4-11(17)5-7-18;/h1-3,8,11H,4-7,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQKNODOHVNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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